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Compound of Interest

Compound Name: SB-203580 analogue (4)

CAS No.: 208182-31-4

Cat. No.: B2964015

Get Quote

Executive Summary: The Selectivity Paradox
SB-203580 is a canonical pyridinyl-imidazole inhibitor widely used to interrogate p38 MAPK

signaling.[1] However, its utility is compromised by "off-target" inhibition of RIPK2 (Receptor-

Interacting Protein Kinase 2), CK1 (Casein Kinase 1), and GAK (Cyclin G-Associated Kinase).

[1]

Analogue 4 (specifically the C-linked biaryl derivative identified in He et al., 2017) represents a

structural evolution designed to decouple these activities. While SB-203580 inhibits both p38

and RIPK2 with nanomolar potency, Analogue 4 exhibits high selectivity for RIPK2 with

significantly reduced affinity for Src-family kinases and altered p38 interaction dynamics.[1]

This guide details the differential profiling required to validate these compounds in experimental

workflows.

Chemical Identity & Structural Basis[1][2][3][4]
The pharmacological divergence between the parent compound and Analogue 4 stems from

modifications to the imidazole core and the "back-pocket" binding moiety.
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Feature SB-203580 (Parent)
Analogue 4 (RIPK2

Selective)

Core Scaffold Tri-substituted Imidazole
Modified Biaryl /

Benzimidazole

Key Substituent
4-fluorophenyl (Hydrophobic

Pocket I)
Chlorobenzene / C-C Linker

Binding Mode ATP-Competitive (Type I)
ATP-Competitive (Type I /

Hybrid)

Primary Target p38α / p38β (IC₅₀ ~50 nM) RIPK2 (IC₅₀ ~90 nM)

Critical Off-Target RIPK2 (IC₅₀ ~20-50 nM) Src Family (Reduced >100x)

Structural Mechanism of Selectivity
SB-203580 relies on a hydrogen bond with Thr106 (the "gatekeeper" residue) in p38α.[1]

Analogue 4 exploits the subtle differences in the ATP-binding cleft of RIPK2, specifically the

distinct geometry of the P-loop and the hydrophobic back pocket, to lose affinity for Src-family

kinases (Lck, Lyn) while retaining RIPK2 potency.

Kinase Selectivity Profiling (The Core Data)
The following data aggregates profiling from KINOMEscan™ (binding assays) and radiometric

activity assays.

A. Primary Target Potency (IC₅₀ / K_d)
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Kinase Target SB-203580 Activity Analogue 4 Activity
Biological
Implication

p38α (MAPK14) 48 nM (Potent)
> 10 µM

(Weak/Inactive)*

Analogue 4

distinguishes RIPK2

from p38.[1]

p38β (MAPK11) 50-100 nM > 10 µM
Isoform specificity

retained.[1]

RIPK2 20-50 nM 90 nM

Both are potent, but

Analogue 4 is

selective.[1]

JNK1/2/3 > 10 µM (Inactive) > 10 µM
Negative control

validated.

*Note: In specific high-concentration contexts (He et al.), Analogue 4 is optimized to clear the

Src/p38 liability, making it a "clean" RIPK2 probe compared to the "dirty" SB-203580.

B. The "Off-Target" Liability Panel
A critical step in validating Analogue 4 is ensuring it does not inhibit the common liabilities of

the imidazole class.

CK1 (Casein Kinase 1): SB-203580 inhibits CK1δ/ε (IC₅₀ ~1-2 µM).[1] Analogue 4 shows

reduced affinity.[2]

GAK (Cyclin G-Associated Kinase): A major off-target of SB-203580.[1]

Src Family (Lck, Lyn): Analogue 4 is explicitly designed to reduce Lck/Lyn inhibition (IC₅₀ >

10 µM), whereas early SB-analogues often hit these targets.

C. Visualization of Selectivity Architecture
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Caption: Differential kinase engagement. SB-203580 is bispecific (p38/RIPK2), while Analogue

4 functionally isolates RIPK2.[1]

Experimental Methodologies for Validation
To replicate this profile in your laboratory, follow these standardized protocols.

Protocol A: Radiometric Kinase Assay (Gold Standard)
Use this to determine precise IC₅₀ values.

Reagent Prep: Prepare kinase buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate,

25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

Substrate: Use Myelin Basic Protein (MBP) for p38 and Recombinant RIPK2 substrate (or

autophosphorylation readout) for RIPK2.

Reaction:
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Incubate 5-10 ng of recombinant kinase (p38α or RIPK2) with varying concentrations of

Analogue 4 (0.1 nM – 10 µM) for 15 min at room temperature.[1]

Initiate reaction with [γ-³³P]ATP mix (final concentration matched to the K_m of the specific

kinase, typically 10-50 µM).[1]

Termination: Stop reaction after 30 min using 3% phosphoric acid.

Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and

measure via scintillation counting.

Validation: SB-203580 (1 µM) must inhibit p38 activity by >95% to validate the assay system.

Protocol B: Cellular NOD2 vs. MAPK Assay
Use this to confirm selectivity in a biological context.

Cell Line: THP-1 Monocytes or HEK293 overexpressing NOD2.[1]

Stimulation:

Pathway A (RIPK2): Stimulate with MDP (Muramyl Dipeptide, 10 µg/mL).

Pathway B (p38): Stimulate with LPS (Lipopolysaccharide, 100 ng/mL) or Anisomycin.

Treatment: Pre-treat cells with Analogue 4 (1-5 µM) for 1 hour.

Readout (Western Blot):

RIPK2 inhibition: Measure phosphorylation of NF-κB (p65) or IL-8 secretion (ELISA).[1]

p38 inhibition: Measure phosphorylation of MAPKAPK2 (MK2) at Thr334.

Result: Analogue 4 should block MDP-induced IL-8 (RIPK2 dependent) but not LPS-

induced MK2 phosphorylation (p38 dependent), unlike SB-203580 which blocks both.[1]

Biological Implications & Research Applications[1]
[6][7]
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Dissecting NOD2 Signaling: Because SB-203580 inhibits RIPK2, early literature claiming

p38 involvement in NOD2 signaling may be confounded.[1] Use Analogue 4 to verify if an

effect is truly RIPK2-mediated.

Toxicology: The reduction in Src-family kinase inhibition (Lck/Lyn) in Analogue 4 suggests a

better safety profile for immunological studies compared to early-generation imidazoles.[1]

Probe Suitability: Analogue 4 is a "Chemical Probe" grade molecule for RIPK2, whereas SB-

203580 is considered a "Pathfinder" molecule (useful but dirty).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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